N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide” is a chemical compound that likely contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .
Molecular Structure Analysis
The molecular structure of “N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide” likely includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific chemical reactions involving “N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide” are not available in the search results.
Scientific Research Applications
Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It serves as a fundamental building block for constructing various drugs. Over the last five years, more than 7000 piperidine-related papers have been published, highlighting its significance in medicinal chemistry .
Synthesis Methods: Efficient and cost-effective methods for synthesizing substituted piperidines are essential. Researchers have explored various approaches, including intra- and intermolecular reactions. These methods involve hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions. The goal is to provide suitable substrates for the synthesis of biologically active piperidines .
Analgesics and Pain Management
Certain piperidine derivatives exhibit analgesic properties. For instance, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide demonstrated good analgesic activity comparable to or superior to paracetamol .
Cardiovascular Applications
Certain piperidine-containing compounds interact with cardiovascular receptors. Investigations focus on their vasodilatory effects and potential use in managing cardiovascular conditions.
properties
IUPAC Name |
N-(5-piperidin-3-yl-1H-pyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7(15)13-9-6-12-14-10(9)8-3-2-4-11-5-8/h6,8,11H,2-5H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZKOXSWMWGCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NN=C1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.